![molecular formula C13H13NO3 B1590524 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-82-6](/img/structure/B1590524.png)
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (IPOCC) is an organic compound that has been used in various scientific research applications due to its unique structure and properties. It is a heterocyclic aldehyde that has been synthesized from a variety of starting materials, including aromatic and aliphatic compounds. IPOCC has been used for a variety of purposes, including as a building block for the synthesis of other compounds, as a catalyst for organic reactions, and as a model compound for studying the structure and properties of other compounds.
Scientific Research Applications
Organic Synthesis Building Block
This compound serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its structure is conducive to nucleophilic attacks, which can lead to a variety of ring transformations and substitutions, making it a valuable precursor for synthesizing more complex molecules .
Pharmaceutical Research
In pharmaceutical research, this chromene derivative is explored for its potential medicinal properties. Due to its structural similarity to naturally occurring bioactive chromenes, it’s studied for its efficacy in drug design and development, especially in the areas of anti-inflammatory and anticancer agents .
Material Science
The chromene core of this compound is of interest in material science for the development of organic semiconductors. Its conjugated system and potential for electron delocalization make it a candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as fluorescent probes or reagents. Their ability to form complexes with metals or other organic compounds can be exploited in the detection and quantification of various analytes .
Agricultural Chemistry
The compound’s potential fungicidal and herbicidal activities are investigated in agricultural chemistry. Its ability to interfere with the growth of certain plant pathogens or to inhibit the germination of weed seeds makes it a candidate for developing new agrochemicals .
Catalysis
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can act as a ligand in catalysis, forming complexes with transition metals. These complexes can catalyze various organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, which are crucial in industrial chemistry .
properties
IUPAC Name |
2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFIVCMZHKOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506961 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-82-6 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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